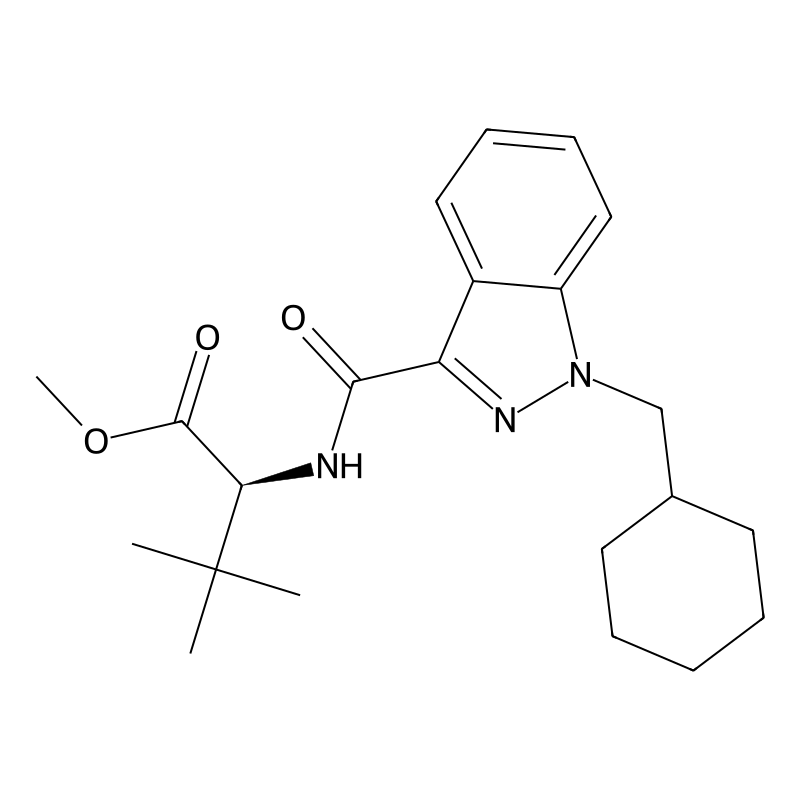

Mdmb-chminaca

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

MDMB-CHMINACA is a highly potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) characterized by a tert-leucine methyl ester (MDMB) head group and a cyclohexylmethyl tail. With an exceptionally high binding affinity for the CB1 receptor (Ki ≈ 0.094–0.135 nM), it ranks among the most potent synthetic cannabinoids identified to date [1]. In scientific procurement, it is primarily sourced as a quantitative analytical reference standard for forensic toxicology, metabolic profiling, and as a high-affinity positive control in in vitro receptor activation and off-target toxicity assays . Its precise structural features make it indispensable for laboratories mapping the structure-activity relationships (SAR) and toxicological burdens of emerging psychoactive substances, where generic class-level assumptions are insufficient.

Substituting MDMB-CHMINACA with closely related analogs, such as AB-CHMINACA (valinamide head group) or MDMB-CHMICA (indole core), critically compromises both analytical accuracy and pharmacological modeling . Analytically, MDMB-CHMINACA produces a distinct fragmentation pattern and metabolic fingerprint—specifically yielding unique ester hydrolysis and cyclohexylmethyl monohydroxylation markers—that cannot be calibrated using indole- or fluoropentyl-based substitutes [1]. Pharmacologically, the tert-leucine methyl ester moiety drives significantly different off-target effects, including a 2.6- to 4.1-fold increase in hERG channel inhibition potency compared to valinamide analogs [2]. Consequently, forensic and toxicological laboratories must procure the exact MDMB-CHMINACA standard to ensure reproducible retention times, valid immunoassay cross-reactivity profiles, and accurate cardiotoxicity screening.

References

- [2] "Rapid Identification of MDMB-CHMINACA Metabolites Using Zebrafish and Human Liver Microsomes as the Biotransformation System by LC-QE-HF-MS." Journal of Analytical Toxicology, 2021.

- [3] "Synthetic cannabinoid receptor agonists inhibit the cardiac voltage-gated potassium channel hERG." bioRxiv, 2023.

CB1 Receptor Binding Affinity and Potency

MDMB-CHMINACA demonstrates extraordinary potency at the CB1 receptor, driven by its tert-leucine methyl ester head group. While the closely related analog AB-CHMINACA (featuring a valinamide head group) exhibits a high CB1 affinity with a Ki of 0.9 nM, MDMB-CHMINACA achieves a significantly stronger binding affinity, with Ki values reported as low as 0.094 nM[1]. This approximately 10-fold increase in potency highlights the critical role of the MDMB moiety in receptor activation .

| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |

| Target Compound Data | MDMB-CHMINACA (Ki ≈ 0.094 nM) |

| Comparator Or Baseline | AB-CHMINACA (Ki = 0.9 nM) |

| Quantified Difference | ~10-fold higher binding affinity for MDMB-CHMINACA. |

| Conditions | In vitro radioligand binding / functional assays. |

Researchers must select MDMB-CHMINACA when a benchmark ultra-high-affinity full agonist is required for CB1 receptor saturation or competitive binding assays.

Off-Target Cardiotoxicity (hERG Channel Inhibition)

The structural components of MDMB-CHMINACA significantly influence its off-target cardiotoxic profile. In comparative patch-clamp studies, SCRAs with a tert-leucine methyl ester (MDMB) head group were found to be 2.6- to 4.1-fold more potent at inhibiting the hERG potassium channel than those with a valinamide (AB) head group [1]. Furthermore, MDMB-CHMINACA induced a substantial positive shift in the V50 of activation (+10.3 mV) for KV7.1/KCNE1 channels [1].

| Evidence Dimension | hERG Channel Inhibition Potency |

| Target Compound Data | MDMB-head group SCRAs (including MDMB-CHMINACA) |

| Comparator Or Baseline | AB-head group SCRAs (e.g., AB-CHMINACA) |

| Quantified Difference | 2.6- to 4.1-fold greater hERG inhibition potency for the MDMB moiety. |

| Conditions | In vitro patch-clamp electrophysiology on hERG and KV7.1/KCNE1 channels. |

Essential for pharmacology labs procuring standards to map the specific cardiotoxic mechanisms and arrhythmia risks associated with different SCRA head groups.

Core Scaffold Impact on Potassium Channel Efficacy

While MDMB-CHMINACA (indazole core) and MDMB-CHMICA (indole core) share similar CB1 receptor potencies, their off-target effects diverge significantly based on the core structure. Electrophysiological evaluations reveal that indole-core SCRAs are 1.5- to 6.3-fold more potent inhibitors of the hERG channel than their corresponding indazole-core counterparts [1]. Thus, MDMB-CHMINACA presents a distinct, lower-potency hERG inhibition profile compared to MDMB-CHMICA, despite identical head and tail moieties [1].

| Evidence Dimension | hERG Channel Inhibition Potency (Core Comparison) |

| Target Compound Data | MDMB-CHMINACA (Indazole core) |

| Comparator Or Baseline | MDMB-CHMICA (Indole core) |

| Quantified Difference | Indole core is 1.5- to 6.3-fold more potent at inhibiting hERG than the indazole core. |

| Conditions | Comparative in vitro hERG channel inhibition assays. |

Procurement of both standards is necessary for laboratories aiming to isolate and quantify the specific toxicological contributions of indazole versus indole core scaffolds.

Unique Metabolic Biotransformation Markers

For forensic identification, MDMB-CHMINACA cannot be substituted because it generates a highly specific set of 29 metabolites. High-resolution mass spectrometry (LC-QE-HF-MS) studies using human liver microsomes show that biotransformation occurs primarily via ester hydroxylation (M1 group) and cyclohexylmethyl monohydroxylation (M2 group) [1]. These specific mass transitions are entirely absent in analogs lacking the tert-leucine methyl ester or cyclohexyl ring[1].

| Evidence Dimension | Metabolic Marker Generation |

| Target Compound Data | MDMB-CHMINACA (yields specific M1 ester hydroxylation and M2 monohydroxylation markers) |

| Comparator Or Baseline | Generic SCRA analogs (yield different phase I metabolites) |

| Quantified Difference | Unique 29-metabolite profile specific to the MDMB and CHMINACA structural combination. |

| Conditions | In vitro human liver microsome and in vivo zebrafish biotransformation models. |

Forensic and clinical toxicology labs must use the exact parent compound to accurately synthesize, identify, and validate the specific poisoning markers required for legal and medical casework.

Forensic Analytical Method Calibration

Due to its unique metabolic markers (M1 and M2 groups) and specific GC-MS/LC-MS fragmentation patterns, MDMB-CHMINACA is the required reference standard for calibrating forensic screening methods and confirming clinical poisoning cases involving indazole-based SCRAs [1].

Structure-Activity Relationship (SAR) Profiling

Its ultra-high affinity for the CB1 receptor (Ki ≈ 0.094 nM) makes it an ideal benchmark full agonist for in vitro assays evaluating how the tert-leucine methyl ester head group enhances receptor binding compared to valinamide (AB) derivatives[2].

Off-Target Cardiotoxicity Screening

As a compound demonstrating significant KV7.1/KCNE1 channel shift and specific hERG inhibition dynamics, it is a critical control material for electrophysiology labs mapping the disparate cardiotoxic risks of indazole versus indole core scaffolds [3].

References

- [1] "Rapid Identification of MDMB-CHMINACA Metabolites Using Zebrafish and Human Liver Microsomes as the Biotransformation System by LC-QE-HF-MS." Journal of Analytical Toxicology, 2021.

- [2] "MDMB-CHMINACA." Wikipedia, The Free Encyclopedia.

- [3] "Synthetic cannabinoid receptor agonists inhibit the cardiac voltage-gated potassium channel hERG." bioRxiv, 2023.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Shevyrin, Vadim; Melkozerov, Vladimir; Nevero, Alexander; Eltsov, Oleg; Shafran, Yuri; Morzherin, Yuri; Lebedev, AlbertT. (August 2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group". Analytical and Bioanalytical Chemistry. 407 (21): 6301–6315. ISSN 1618-2642. PMID 25893797. doi:10.1007/s00216-015-8612-7.

3: Prof. SA Savchuk (2014). "Detection methods of psychoactive substances and liquid chromotograoghy detection of metabolites." (PDF) (in Russian). Russian Ministry of Health. Retrieved 14 July 2015.

4: Hess, Cornelius; Murach, Jacqueline; Krueger, Lynn; Scharrenbroch, Lisa; Unger, Michael; Madea, Burkhard; Sydow, Konrad (2016). "Simultaneous detection of 93 synthetic cannabinoids by liquid chromatography-tandem mass spectrometry and retrospective application to real forensic samples". Drug Testing and Analysis. ISSN 1942-7611. PMID 27400642. doi:10.1002/dta.2030.

Explore Compound Types